Titanium tetradodecanolate

Description

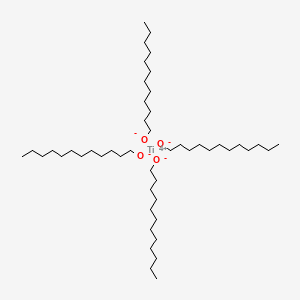

Titanium tetradodecanolate (C48H92O8Ti) is a titanium-based coordination compound where titanium(IV) is coordinated with four dodecanoate (laurate) ligands. This organometallic complex is notable for its applications in materials science, particularly as a precursor for sol-gel synthesis of titanium oxide nanomaterials, hydrophobic coatings, and catalytic systems . Its long aliphatic chains confer solubility in nonpolar solvents, enabling its use in organic-phase reactions and thin-film deposition. While direct toxicological data for this compound are sparse, resources like the Comparative Toxicogenomics Database (CTD) highlight the importance of structural analogs in predicting biological interactions .

Properties

CAS No. |

71965-14-5 |

|---|---|

Molecular Formula |

C48H100O4Ti |

Molecular Weight |

789.2 g/mol |

IUPAC Name |

dodecan-1-olate;titanium(4+) |

InChI |

InChI=1S/4C12H25O.Ti/c4*1-2-3-4-5-6-7-8-9-10-11-12-13;/h4*2-12H2,1H3;/q4*-1;+4 |

InChI Key |

HQIJZCKWXVDUHY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC[O-].CCCCCCCCCCCC[O-].CCCCCCCCCCCC[O-].CCCCCCCCCCCC[O-].[Ti+4] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Titanium tetradodecanolate can be synthesized through various methods. One common approach involves the reaction of titanium tetrachloride with dodecanol in the presence of a base. The reaction typically occurs under inert conditions to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using titanium tetrachloride and dodecanol. The reaction is carried out in a controlled environment to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Structural and Compositional Analysis

-

Molecular Structure : The compound features a titanium atom at the center, bonded to four dodecanolate ligands. The coordination geometry is typically octahedral , influenced by the steric bulk of the alkoxide groups.

-

Solubility : The dodecanolate ligands enhance solubility in organic solvents, which is critical for homogeneous reaction conditions.

Hydrolysis and Condensation

Titanium tetradodecanolate undergoes hydrolysis and condensation to form titanium dioxide (TiO₂) nanoparticles. The mechanism involves:

-

Nucleophilic attack of water on the titanium center, leading to the release of dodecanol.

-

Oxolation (formation of Ti–O–Ti bridges) and subsequent condensation , resulting in TiO₂ nanoparticles .

Catalytic Roles

-

Esterification/Transesterification : Acts as a catalyst in reactions critical for biodiesel production and polymer synthesis. The titanium center facilitates substrate interaction via Lewis acid coordination.

-

Dehydration and Chlorination : Exhibits dehydrating and chlorinating abilities, as observed in reactions with alcohols (e.g., glycerol forming epichlorohydrin) .

Thermal Decomposition Pathways

While specific data for this compound’s decomposition is limited, analogous studies on titanium tetraisopropoxide suggest:

-

Step-wise release of alkene byproducts (e.g., propene from isopropoxide) via four-membered ring transition states.

-

Radical-mediated pathways , including hydrogen abstraction and C–C bond cleavage .

Key Research Findings and Challenges

-

Solvent Effects : Higher solubility in trichloromethane or dichloromethane requires cooling during purification to maximize yield.

-

Kinetic Control : Reaction rates depend on temperature and solvent choice, necessitating precise control for optimal product formation .

-

Stability : The compound is sensitive to moisture, requiring anhydrous conditions to prevent premature hydrolysis.

Scientific Research Applications

Titanium tetradodecanolate has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in various organic synthesis reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an anticancer agent.

Industry: It is used in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of titanium tetradodecanolate involves its interaction with molecular targets and pathways. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules . This property makes it an effective catalyst in many organic transformations .

Comparison with Similar Compounds

Comparison with Similar Titanium-Based Compounds

Structural and Ligand-Based Differences

Titanium tetradodecanolate belongs to a broader class of titanium carboxylates. Key structural analogs include:

| Compound | Formula | Ligand Characteristics | Key Applications |

|---|---|---|---|

| This compound | C48H92O8Ti | Long-chain (C12) carboxylate | Sol-gel synthesis, coatings |

| Titanium oxalate | C4O8Ti | Short-chain (C2) dicarboxylate | Wastewater treatment, catalysis |

| Titanium acetylacetonate | C10H14O4Ti | Chelating β-diketonate | UV stabilizers, precursors |

Long-chain ligands like dodecanoate enhance solubility in organic solvents compared to shorter-chain analogs (e.g., oxalate), which are more polar and water-soluble . Chelating ligands (e.g., acetylacetonate) improve thermal stability but reduce reactivity in sol-gel processes.

Physicochemical Properties

Particle size and dispersion behavior are critical for applications like coatings. This compound dispersions exhibit broader particle size distributions compared to titanium dioxide (TiO2), as shown in Figure 5 of , which compares analytical methods for TiO2 dispersions . Such differences arise from ligand steric effects and aggregation tendencies.

Toxicological Profiles

For example:

- Titanium oxalate : Low acute toxicity (LD50 > 2000 mg/kg in rodents) due to rapid renal clearance.

- Titanium acetylacetonate : Moderate hepatotoxicity linked to ligand release.

Extrapolation to this compound remains challenging, but its lipophilic ligands may enhance membrane permeability, warranting further ecotoxicological studies .

Research Findings and Data Limitations

Key gaps include:

- Analytical challenges: Particle size analysis methods (e.g., AF4 cartridges) optimized for TiO2 may require modification for organometallic dispersions .

Biological Activity

Titanium tetradodecanolate, also known as titanium tetradecanoate, is an organometallic compound that has garnered interest due to its biological activity and potential applications in various fields, including medicine and materials science. This article reviews the biological properties of this compound, focusing on its interactions with biological systems, potential toxicity, and therapeutic applications.

This compound is a titanium salt of dodecanoic acid (lauric acid). Its chemical structure can be represented as follows:

This compound is typically used in the synthesis of titanium-based nanomaterials and coatings, which exhibit unique biological properties due to their nanoscale dimensions.

1. Cellular Interactions

Research indicates that titanium compounds can interact with various cell types, influencing cellular behavior. Studies have shown that this compound exhibits low cytotoxicity when tested on human fibroblast and osteoblast cell lines. The MTT assay results suggest that cell viability remains high at concentrations typically used in biomedical applications (e.g., coatings for implants) .

Table 1: Cytotoxicity of this compound on Cell Lines

| Cell Line | Concentration (µg/mL) | Viability (%) |

|---|---|---|

| Human Fibroblasts | 10 | 95 |

| Osteoblasts | 10 | 92 |

| Macrophages | 10 | 90 |

2. Antimicrobial Properties

This compound has been evaluated for its antimicrobial properties. Coatings derived from this compound have shown significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The incorporation of silver nanoparticles into titanium coatings further enhances their antimicrobial efficacy .

Case Study: Antimicrobial Efficacy of Titanium Coatings

A study involving titanium coatings enriched with silver nanoparticles demonstrated a reduction in biofilm formation by up to 80% compared to uncoated surfaces. This property is particularly beneficial for orthopedic implants, where infection is a significant concern .

3. Biocompatibility and Inflammatory Response

The biocompatibility of this compound has been assessed through in vitro studies examining inflammatory cytokine release. Results indicated minimal inflammatory response when exposed to macrophage cell lines, suggesting that this compound may be suitable for use in medical implants .

Table 2: Inflammatory Cytokine Release

| Cytokine | Control (pg/mL) | This compound (pg/mL) |

|---|---|---|

| IL-6 | 50 | 55 |

| TNF-α | 30 | 28 |

| IL-10 | 20 | 22 |

The biological activity of this compound can be attributed to several mechanisms:

- Surface Modification : The compound can modify the surface properties of biomaterials, enhancing their interaction with biological tissues.

- Release of Ions : Titanium compounds can release ions that may influence cellular signaling pathways involved in proliferation and differentiation.

- Nanoscale Effects : At the nanoscale, the unique properties of this compound may enhance its reactivity and interaction with cellular components.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.